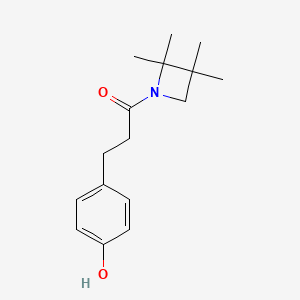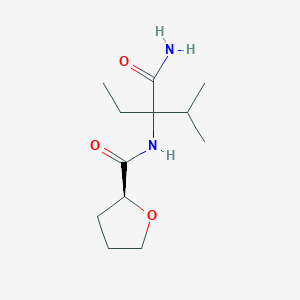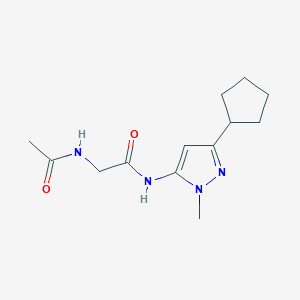![molecular formula C12H20N4O2 B7648378 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide, also known as EPMC, is a chemical compound that has gained a lot of attention in recent years due to its potential use in scientific research. EPMC is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.
Mechanism of Action
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes such as cell growth, proliferation, and differentiation. This compound has been shown to have a higher selectivity towards CK2 compared to other protein kinases, making it a valuable tool for studying the role of CK2 in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation. This compound has been shown to have minimal toxicity in animal models, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound has been shown to have minimal toxicity in animal models, making it a potential candidate for drug development. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its use in animal models. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of more potent and selective inhibitors of CK2 based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies may provide a more effective treatment for various diseases.
Synthesis Methods
The synthesis of 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide involves the reaction of 2-ethylpyrazole-3-carboxylic acid with N-methylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine and acetic anhydride to yield the final product, this compound.
Scientific Research Applications
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide has been widely used in scientific research as a selective inhibitor of CK2. CK2 is a protein kinase that is involved in various cellular processes such as cell growth, proliferation, and differentiation. It has been implicated in the development of various diseases such as cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the activity of CK2 in various cellular and animal models, making it a valuable tool for studying the role of CK2 in these diseases.
properties
IUPAC Name |
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-3-16-10(4-5-14-16)8-15-6-7-18-11(9-15)12(17)13-2/h4-5,11H,3,6-9H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJLKMLDMPPCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCOC(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)


![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)